6-(3-{[(3-hydroxyphenyl)methyl]amino}pyrrolidin-1-yl)-N-phenylpyridine-3-carboxamide
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Overview
Description
6-(3-{[(3-hydroxyphenyl)methyl]amino}pyrrolidin-1-yl)-N-phenylpyridine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a hydroxyphenyl group, and a pyridine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-{[(3-hydroxyphenyl)methyl]amino}pyrrolidin-1-yl)-N-phenylpyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Hydroxyphenyl Group: This step often involves nucleophilic substitution reactions where the hydroxyphenyl group is introduced.
Formation of the Pyridine Carboxamide Moiety: This involves coupling reactions, such as Suzuki-Miyaura coupling, to form the pyridine ring and subsequent amidation to introduce the carboxamide group
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(3-{[(3-hydroxyphenyl)methyl]amino}pyrrolidin-1-yl)-N-phenylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-(3-{[(3-hydroxyphenyl)methyl]amino}pyrrolidin-1-yl)-N-phenylpyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(3-{[(3-hydroxyphenyl)methyl]amino}pyrrolidin-1-yl)-N-phenylpyridine-3-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring can enhance binding affinity through steric and electronic effects. The compound may modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and its derivatives share structural similarities and biological activities.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine have similar pyridine rings and exhibit comparable chemical reactivity
Uniqueness
6-(3-{[(3-hydroxyphenyl)methyl]amino}pyrrolidin-1-yl)-N-phenylpyridine-3-carboxamide is unique due to its combination of a hydroxyphenyl group, a pyrrolidine ring, and a pyridine carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
6-[3-[(3-hydroxyphenyl)methylamino]pyrrolidin-1-yl]-N-phenylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c28-21-8-4-5-17(13-21)14-24-20-11-12-27(16-20)22-10-9-18(15-25-22)23(29)26-19-6-2-1-3-7-19/h1-10,13,15,20,24,28H,11-12,14,16H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRSCRCGZLXASO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NCC2=CC(=CC=C2)O)C3=NC=C(C=C3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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